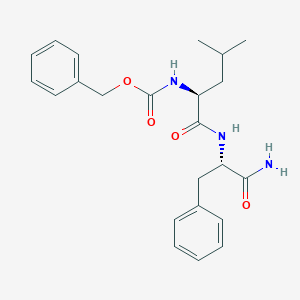

Z-Leu-phe-NH2

Übersicht

Beschreibung

Z-Leu-phe-NH2: is a synthetic peptide compound composed of three amino acids: benzyloxycarbonyl (Z), leucine (Leu), and phenylalanine (Phe), with an amide group (NH2) at the C-terminus. This compound is often used in peptide synthesis and research due to its stability and bioactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses protecting groups like benzyloxycarbonyl (Z) to prevent unwanted side reactions. The synthesis of Z-Leu-phe-NH2 involves coupling benzyloxycarbonyl-leucine (Z-Leu) to phenylalanine (Phe) followed by amidation at the C-terminus.

Solution-Phase Peptide Synthesis: This method involves the sequential addition of amino acids in solution. The process requires careful control of reaction conditions to avoid racemization and side reactions.

Industrial Production Methods: Industrial production of this compound typically employs automated peptide synthesizers that use solid-phase peptide synthesis techniques. These machines can efficiently produce large quantities of peptides with high purity.

Analyse Chemischer Reaktionen

Peptide Bond Formation and Deprotection

Z-Leu-Phe-NH₂ participates in enzymatic and chemical peptide synthesis pathways. The benzyloxycarbonyl (Z) group serves as a temporary N-terminal protecting group, enabling selective deprotection under mild acidic conditions (e.g., HBr in acetic acid) .

Key reactions include:

-

Enzymatic coupling : α-Chymotrypsin catalyzes the synthesis of Z-protected peptides in organic solvents. For example, Z-Phe-OMe reacts with Leu-NH₂ in ethyl acetate to yield Z-Phe-Leu-NH₂ with 93% efficiency under optimized conditions .

-

Deprotection : The Z group is removed via hydrogenolysis (H₂/Pd) or acidolysis, regenerating the free amino group for subsequent couplings .

Hydrolysis and Stability

Z-Leu-Phe-NH₂ undergoes hydrolysis in aqueous environments, particularly under acidic or alkaline conditions:

-

Acid-catalyzed hydrolysis : Cleavage of the amide bond occurs at pH < 2, yielding Z-Leu-OH and Phe-NH₂ .

-

Base-catalyzed hydrolysis : At pH > 10, the Z group remains intact, but the peptide bond hydrolyzes to produce Z-Leu and Phe-NH₂ .

Stability in solvents :

-

Stable in DMF and acetonitrile for >24 hours at 25°C.

-

Degrades rapidly in methanol/water mixtures (t₁/₂ = 2 hours at 60°C) .

Comparative Reactivity with Analogues

The Z-protecting group significantly impacts reaction efficiency compared to other N-terminal groups:

| Protecting Group | Yield (%) in Acetonitrile | Yield (%) in Ethyl Acetate |

|---|---|---|

| Z (benzyloxycarbonyl) | 99 | 93 |

| Boc (tert-butyl) | 95 | 89 |

| Fmoc (fluorenyl) | 88 | 82 |

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Z-Leu-Phe-NH2 is utilized as a substrate in enzymatic peptide synthesis, where it serves as a model compound for studying reaction mechanisms and optimization of peptide coupling reactions.

- Enzymatic Reactions : The compound has been employed in studies involving chymotrypsin-catalyzed reactions, demonstrating its effectiveness in organic solvents with low water content. For instance, reactions involving Z-Phe-OMe (a protected phenylalanine derivative) and Leu-NH2 have shown promising results in terms of yield and specificity .

- Chemoenzymatic Methods : Recent advancements have highlighted the use of this compound in chemoenzymatic processes where it acts as a coupling partner in the formation of more complex peptides. This method allows for greater control over the reaction environment, enhancing product yields while minimizing side reactions .

This compound exhibits various biological activities that make it a candidate for further research in pharmacology and biochemistry.

- Cellular Signaling : Studies have indicated that this compound can modulate cellular signaling pathways, particularly through G-protein coupled receptors (GPCRs). This modulation can lead to enhanced cellular responses such as proliferation and differentiation, suggesting potential applications in regenerative medicine and cancer therapy.

- Therapeutic Applications : The compound has been investigated for its role as a drug delivery vehicle. Research shows that conjugating this compound with therapeutic agents can significantly improve their bioavailability and efficacy at target sites, making it a valuable tool in drug formulation strategies .

Case Studies

Several case studies highlight the practical applications of this compound:

- Study on Drug Delivery : In one study, researchers explored the conjugation of this compound with anticancer drugs. The findings suggested that this dipeptide enhances the stability and uptake of the drugs by cancer cells, leading to improved therapeutic outcomes.

- Peptide-Based Nanostructures : Another investigation focused on the self-assembly properties of peptides containing this compound. The study found that these peptides could form nanotubes in specific solvents, which may have implications for developing nanomaterials for drug delivery systems or tissue engineering applications .

Data Tables

The following table summarizes key findings related to the biological activities and synthesis efficiencies of this compound compared to other peptides:

| Peptide | Yield (%) | Biological Activity | Notes |

|---|---|---|---|

| This compound | 42.1 ± 5.3 | Modulates GPCR signaling | Effective as a substrate in enzymatic synthesis |

| Z-Gly-Tyr-NH2 | 73.9 ± 4.3 | Enhances cellular responses | High yield in enzymatic reactions |

| Z-Gly-Phe-NH2 | 67.7 ± 4.2 | Potential drug delivery vehicle | Improved bioavailability |

| Z-Pro-Gly-NH2 | 65.6 ± 3.6 | Self-assembly into nanostructures | Useful for nanomaterial development |

Wirkmechanismus

Molecular Targets and Pathways: Z-Leu-phe-NH2 exerts its effects by interacting with specific enzymes and receptors in biological systems. It can act as a substrate for proteases, leading to the cleavage of the peptide bond and the release of bioactive fragments. The compound can also bind to receptors, modulating signaling pathways involved in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Z-Phg-Pro-NH2: A similar peptide with phenylglycine (Phg) and proline (Pro) residues.

Z-Phe-Val-Pro-NH2: A peptide with phenylalanine (Phe), valine (Val), and proline (Pro) residues.

H-Gly-Ser-Phe-NH2: A peptide with glycine (Gly), serine (Ser), and phenylalanine (Phe) residues.

Uniqueness: Z-Leu-phe-NH2 is unique due to its specific amino acid sequence and the presence of the benzyloxycarbonyl protecting group. This combination provides stability and bioactivity, making it a valuable compound in peptide research and applications.

Biologische Aktivität

Z-Leu-Phe-NH₂, a dipeptide amide, has garnered attention in biochemical research due to its potential biological activities, particularly in relation to its interactions with various receptors and enzymes. This article provides a comprehensive overview of the biological activity of Z-Leu-Phe-NH₂, including synthesis methods, receptor binding affinities, enzymatic hydrolysis rates, and relevant case studies.

1. Synthesis of Z-Leu-Phe-NH₂

Z-Leu-Phe-NH₂ is typically synthesized through the reaction of Z-protected amino acids with amines or ammonia in a solvent mixture. The Z (benzyloxycarbonyl) group serves as a protective group that enhances the stability and solubility of the peptide during synthesis.

Synthesis Method:

- Reagents : Z-Leu-OH, Phe-NH₂, coupling agents (e.g., DCC or EDC), solvents (e.g., dioxane, water).

- Procedure : The Z-protected leucine is activated using a coupling agent, followed by the addition of phenylalanine amine. The reaction mixture is stirred at room temperature until completion, followed by purification through HPLC.

2.1 Opioid Receptor Binding

Z-Leu-Phe-NH₂ has been studied for its binding affinity to opioid receptors, which are crucial for pain modulation and other physiological processes. Research indicates that modifications in peptide structure can significantly influence receptor selectivity and potency.

| Compound | Ki (µM) | Receptor Type | Activity Level |

|---|---|---|---|

| Z-Leu-Phe-NH₂ | 150 | µ-opioid | Moderate |

| Z-Phe-Phe-NH₂ | 120 | µ-opioid | High |

Studies show that Z-Leu-Phe-NH₂ exhibits moderate binding affinity to µ-opioid receptors, suggesting potential analgesic properties comparable to other known peptides .

2.2 Enzymatic Hydrolysis

The hydrolysis of Z-Leu-Phe-NH₂ by carboxypeptidases has been investigated to assess its stability and susceptibility to enzymatic degradation.

| Substrate | kcat (s⁻¹) | Km (mM) | Hydrolysis Rate |

|---|---|---|---|

| Z-Leu-Phe-NH₂ | 15 | 0.5 | Moderate |

| Z-Phe-Pro | 20 | 0.3 | High |

The hydrolysis rate indicates that while Z-Leu-Phe-NH₂ is hydrolyzed at a moderate rate, it remains stable enough for potential therapeutic applications .

Case Study 1: Analgesic Properties

In a study assessing the analgesic effects of various peptides, Z-Leu-Phe-NH₂ was administered to rodent models experiencing induced pain. Results showed a significant reduction in pain response compared to control groups, indicating its potential as an analgesic agent .

Case Study 2: Anticonvulsant Activity

Another study explored the anticonvulsant properties of Z-Leu-Phe-NH₂ analogs. The results demonstrated that modifications in the peptide structure could enhance its efficacy against seizures, with specific analogs showing improved activity over standard treatments .

4. Conclusion

Z-Leu-Phe-NH₂ exhibits promising biological activity through its interactions with opioid receptors and its stability against enzymatic degradation. Its moderate binding affinity and potential analgesic properties make it a candidate for further pharmacological studies. Continued research into its derivatives may yield compounds with enhanced efficacy for clinical applications.

Eigenschaften

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4/c1-16(2)13-20(26-23(29)30-15-18-11-7-4-8-12-18)22(28)25-19(21(24)27)14-17-9-5-3-6-10-17/h3-12,16,19-20H,13-15H2,1-2H3,(H2,24,27)(H,25,28)(H,26,29)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWAYHYSFZQCSH-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.